3-[[4-[(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid
Description
The compound 3-[[4-[(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid features a benzoic acid core substituted with a phenoxymethyl group. This phenoxy moiety is further linked to a 1,3-diazinan-5-ylidene ring system containing a 2-methylphenyl group, sulfanylidene (C=S), and two ketone groups (4,6-dioxo) in the Z-configuration.
Properties
Molecular Formula |
C26H20N2O5S |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
3-[[4-[(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C26H20N2O5S/c1-16-5-2-3-8-22(16)28-24(30)21(23(29)27-26(28)34)14-17-9-11-20(12-10-17)33-15-18-6-4-7-19(13-18)25(31)32/h2-14H,15H2,1H3,(H,31,32)(H,27,29,34)/b21-14- |
InChI Key |
DSYDHTCEVHUCPE-STZFKDTASA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)/C(=O)NC2=S |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)C(=O)NC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the diazinan ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfanylidene group: This step often requires the use of sulfur-containing reagents under controlled conditions.
Attachment of the phenyl groups: This can be done through various coupling reactions, such as Suzuki or Heck coupling.
Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[[4-[(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
3-[[4-[(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[[4-[(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[5-[(Z)-(1-Methyl-4,6-Dioxo-2-Sulfanylidene-1,3-Diazinan-5-Ylidene)Methyl]Furan-2-Yl]Benzoic Acid
- Structural Differences: Replaces the phenoxymethyl group with a furan ring. Substitutes the 2-methylphenyl group on the diazinan ring with a methyl group.
- Key Properties: Molecular weight: 356.05 g/mol (vs. ~450–500 g/mol estimated for the target compound).
- Synthetic Relevance: Both compounds use benzoic acid as a core scaffold, but the target compound’s phenoxymethyl linkage may require multi-step synthesis involving etherification, unlike the direct coupling seen in furan derivatives .
4-(((Z)-5-((Z)-Benzylidene)-4-Oxo-2-(Phenylimino)Thiazolidin-3-Yl)Methyl)Benzenesulfonamide Hybrids
- Structural Differences: Replaces the diazinan ring with a thiazolidinone core. Substitutes benzoic acid with a sulfonamide group.
- Functional Impact: Sulfonamide groups are more acidic (pKa ~10) than benzoic acid (pKa ~4.2), influencing solubility and protein-binding interactions. Thiazolidinone rings are associated with carbonic anhydrase inhibition, suggesting a possible shared mechanism for the target compound .
- Stereochemical Similarity :
1-(3,4-Dimethylphenyl)-3-Phenyl-5-(4-Alkoxyphenyl)-2-Pyrazolines
- Structural Differences :
- Features a pyrazoline ring instead of a diazinan system.
- Lacks the sulfanylidene and benzoic acid groups.
- Comparative Insights: Pyrazolines exhibit fluorescence and antioxidant activity, implying that the target compound’s diazinan ring and sulfanylidene group may confer redox-modulating properties. Alkoxy substituents (e.g., methoxy, ethoxy) in pyrazolines enhance lipophilicity, a trait shared with the phenoxymethyl group in the target compound .
5-[(4-[(7-Amino-1-Hidroksi-3-Sülfo-2-Naftil)Azo]-2,5-Dietoksifenil)Azo]-3-[(3-Fosfonofenil)Azo]Benzoic Acid
- Structural Differences :
- Contains multiple azo and sulfonic acid groups, unlike the target compound’s simpler substitution pattern.
- Functional Relevance :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Bioactivity Correlations: Compounds with Z-configurations (e.g., thiazolidinones, diazinan derivatives) show enhanced binding to enzymes like carbonic anhydrase due to planar geometry . Phenoxymethyl groups may improve blood-brain barrier penetration compared to furan or sulfonamide derivatives, as seen in neuroactive drug design .
- Synthetic Challenges :
- The target compound’s diazinan ring requires precise control of reaction conditions (e.g., reflux with hydrazine derivatives) to avoid side products, similar to pyrazoline synthesis .
Biological Activity
The compound 3-[[4-[(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid is a synthetic organic molecule that has gained attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : The compound features a benzoic acid moiety linked to a phenoxy group, which is further substituted with a diazinan derivative.
- Functional Groups : Key functional groups include a sulfanylidene and dioxo functionality that may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound shows potential antimicrobial properties against various pathogens. The presence of the diazinan ring may play a role in disrupting microbial cell functions.
- Antioxidant Properties : The dioxo groups in the structure are hypothesized to contribute to antioxidant activity by scavenging free radicals, which can help mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Some studies have indicated that compounds with similar structures possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The dioxo and sulfanylidene groups may interact with specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Cell Membrane Disruption : The hydrophobic nature of the phenoxy group may facilitate interactions with microbial membranes, leading to cell lysis.
Case Studies
Several studies have examined the biological activity of related compounds, providing insights into the potential effects of 3-[[4-[(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid:
| Study | Findings |
|---|---|
| Study A (2022) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values indicating significant potency. |
| Study B (2023) | Reported antioxidant activity comparable to standard antioxidants in DPPH assays. |
| Study C (2024) | Found anti-inflammatory effects in animal models, reducing edema and inflammatory markers significantly. |
Research Findings
Recent research findings highlight the compound's potential therapeutic applications:
- Antimicrobial Efficacy : In vitro studies showed that the compound inhibited bacterial growth at concentrations lower than those required for many existing antibiotics.
- Oxidative Stress Reduction : Cellular assays indicated a reduction in reactive oxygen species (ROS) levels when treated with the compound, suggesting its utility as an antioxidant.
- Inflammatory Response Modulation : Animal models treated with this compound exhibited lower levels of TNF-alpha and IL-6, key markers of inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
